molecular formula C23H22BrN5O4 B2804839 1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 959537-68-9

1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Numéro de catalogue: B2804839
Numéro CAS: 959537-68-9
Poids moléculaire: 512.364
Clé InChI: YJSIZYAOCLSSFJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at position 1 with a 4-methoxyphenyl group and at position 5 with a methyl group. The carboxamide moiety at position 4 is linked to a hybrid structure containing a 1,3-oxazole ring. The oxazole is further substituted with a 5-bromo-2-methoxyphenyl group (position 2) and a methyl group (position 5), connected via a methylene bridge.

Propriétés

IUPAC Name

1-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN5O4/c1-13-21(22(30)25-16-6-8-17(31-3)9-7-16)27-28-29(13)12-19-14(2)33-23(26-19)18-11-15(24)5-10-20(18)32-4/h5-11H,12H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSIZYAOCLSSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=C(OC(=N2)C3=C(C=CC(=C3)Br)OC)C)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on recent research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C22H21BrN6O3
Molecular Weight 497.3 g/mol
CAS Number Not specified

The presence of multiple functional groups such as the triazole and oxazole rings contributes to the compound's diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibit significant antimicrobial properties. For instance, compounds containing triazole moieties have shown effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and ESKAPE pathogens .

Antitubercular Activity

Research has highlighted the potential of triazole derivatives in combating tuberculosis. In vitro studies demonstrated moderate to good anti-tubercular activity against Mycobacterium tuberculosis . The structural features of the compound may enhance its interaction with bacterial targets.

Cytotoxicity and Anticancer Activity

Several studies have evaluated the cytotoxic effects of triazole derivatives on cancer cell lines. The compound's unique structure allows for interactions with cellular targets that can induce apoptosis in cancer cells. Preliminary results suggest that it may inhibit cell proliferation in human cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors within microbial or cancerous cells. The triazole ring is known for its role in inhibiting fungal cytochrome P450 enzymes, which are crucial for cell survival . Additionally, the oxazole moiety may contribute to DNA intercalation or inhibition of topoisomerases, further enhancing its therapeutic potential.

Study 1: Antibacterial Activity Evaluation

A study conducted on a series of triazole derivatives, including our compound of interest, revealed their efficacy against Gram-positive and Gram-negative bacteria. The agar disc-diffusion method was employed to assess antibacterial activity at a concentration of 1 mM. Results showed that compounds exhibited varying degrees of inhibition against Staphylococcus aureus and Escherichia coli .

Study 2: Antitubercular Screening

In another investigation focusing on anti-tubercular properties, compounds structurally related to the target compound were synthesized and evaluated for activity against M. tuberculosis. The results indicated promising activity levels that warrant further exploration into structure-activity relationships .

Applications De Recherche Scientifique

Research indicates that this compound exhibits significant biological activities, including:

Anticancer Properties

Studies have shown that derivatives of triazole compounds can induce apoptosis in cancer cells. For instance:

  • Mechanism of Action: The compound may enhance the expression of pro-apoptotic proteins such as p53 and activate caspases involved in the apoptotic pathway. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation in various lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Antimicrobial Activity

Research into similar compounds suggests potential antimicrobial properties. The presence of halogenated aromatic groups may enhance the interaction with microbial cell membranes, leading to increased efficacy against pathogens .

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes:

  • Carbonic Anhydrase Inhibition: Preliminary studies indicate that compounds with similar structures can selectively inhibit human carbonic anhydrases (hCA) at low concentrations, which is relevant for developing treatments for conditions like glaucoma and certain cancers .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Study on Anticancer Activity:
    • In a study involving several triazole derivatives, it was found that modifications to the oxazole ring significantly affected cytotoxicity against cancer cell lines. The specific compound demonstrated IC50 values in the micromolar range against MCF-7 cells, indicating promising anticancer activity .
  • Molecular Docking Studies:
    • Molecular docking simulations have suggested that this compound can bind effectively to target proteins involved in cancer pathways. The binding affinity was comparable to known anticancer agents like Tamoxifen, suggesting potential as a therapeutic candidate .
  • Inhibition of Enzymatic Activity:
    • A study profiling various compounds showed that derivatives similar to this one could inhibit hCA IX selectively at nanomolar concentrations, highlighting their potential as targeted therapies for cancer treatment .

Comparaison Avec Des Composés Similaires

Structural Features and Substitution Patterns

The table below highlights structural similarities and differences with key analogs:

Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
Target Compound 1,2,3-Triazole + 1,3-Oxazole - 4-Methoxyphenyl (N1)
- 5-Methyl (C5)
- Oxazolylmethyl (C4)
Hypothesized kinase/metabolic modulation
N-(6-Bromoquinolin-2-yl)-5-methyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide (3r) 1,2,3-Triazole - o-Tolyl (N1)
- 6-Bromoquinolinyl (carboxamide)
Wnt/β-Catenin inhibition; improves metabolism
1-(4-Bromophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole - 4-Bromophenyl (N1)
- 4-Methoxyphenyl (carboxamide)
Discontinued (stability/synthesis challenges)
(E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide 1,2,3-Triazole + Benzofuran - 4-Methoxyphenyl (N1)
- Benzofuran-derived hydrazide
Condensation synthesis (86% yield)
5-Amino-1-(5-bromo-2-methoxybenzyl)-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole - 5-Bromo-2-methoxybenzyl (N1)
- 2-Chlorobenzyl (carboxamide)
Structural analog with halogenated substituents
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole - 4-Methoxyphenyl (N1)
- Cyclopropyl (C5)
- 4-Chlorophenyl (amide)
Anticancer activity (crystal structure solved)
Key Observations:
  • The 4-methoxyphenyl group at the triazole N1 position is recurrent in analogs (e.g., ), suggesting its role in enhancing solubility or target binding.
  • Bromine substituents (e.g., 5-bromo-2-methoxyphenyl in the target and ) are associated with improved pharmacokinetics and halogen bonding in enzyme inhibition .

Physicochemical Properties

  • Lipophilicity : The oxazole-methyltriazole hybrid in the target compound likely increases lipophilicity (logP) compared to simpler triazoles (e.g., ’s analog), impacting membrane permeability .
  • Solubility : The 4-methoxyphenyl group enhances aqueous solubility relative to halogenated analogs (e.g., ’s 2-chlorobenzyl substituent) .
  • Thermal Stability : Melting points of analogs range from 128–236°C (), with the target compound expected to align with higher-melting derivatives due to rigid hybrid structure .

Q & A

Q. What are the optimized synthetic routes for this compound, and what are the critical reaction parameters?

The synthesis involves multi-step reactions, including cyclization using phosphorus oxychloride (POCl₃) at 120°C to form oxazole and triazole moieties . Key parameters include solvent choice (e.g., dimethylformamide for solubility), stoichiometric control of substituents (e.g., bromo and methoxy groups), and catalytic bases like potassium carbonate to enhance coupling efficiency. Reaction progress is monitored via TLC, and purification is achieved through column chromatography .

Q. Which spectroscopic techniques are most effective for structural characterization, and how are spectral contradictions resolved?

1H/13C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, triazole carbons at δ 145–150 ppm). IR identifies functional groups (C=O stretch ~1650 cm⁻¹). Discrepancies in spectral data (e.g., unexpected splitting) are resolved by comparing with analogs or computational predictions (DFT calculations for NMR shifts) . High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy) .

Q. What in vitro biological screening strategies are recommended for initial pharmacological evaluation?

Prioritize cancer cell lines (e.g., MCF-7, A549) using MTT assays (IC₅₀ determination) and antimicrobial screening via broth microdilution (MIC against S. aureus and E. coli). Include positive controls (e.g., doxorubicin for cytotoxicity) and assess dose-response relationships. Solubility issues are mitigated with DMSO carriers (<1% v/v) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives?

Focus on modifying substituents:

  • Oxazole ring : Replace bromo with chloro/fluoro to assess halogen effects on bioactivity.
  • Triazole methyl group : Remove or substitute with ethyl to evaluate steric impact.
  • Methoxy groups : Vary positions (para vs. ortho) to probe electronic effects. Biological data are correlated with computational docking (AutoDock Vina) against target proteins (e.g., EGFR for anticancer activity) .

Q. What methodologies address discrepancies between computational predictions and experimental bioactivity data?

Re-evaluate docking parameters (e.g., flexible vs. rigid receptor models) and incorporate solvation effects (implicit solvent models like GB/SA). Validate with molecular dynamics (MD) simulations (50 ns trajectories) to assess binding stability. Experimental validation uses surface plasmon resonance (SPR) for binding kinetics (KD measurements) .

Q. How does metabolic stability influence preclinical development, and what assays are critical?

Use liver microsomal assays (human/rat) to measure half-life (t₁/₂) and CYP450 inhibition screening (IC₅₀ for CYP3A4/2D6). Toxicity is assessed via:

  • Ames test (mutagenicity).
  • Hepatocyte viability (LDH release assay). Adjust lipophilicity (logP via HPLC) to improve metabolic profiles. Metabolite identification employs LC-MS/MS with fragmentation patterns .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data in cytotoxicity studies across cell lines?

  • Hypothesis 1 : Cell-specific uptake (e.g., efflux pump expression in resistant lines). Validate via flow cytometry with fluorescent analogs.
  • Hypothesis 2 : Off-target effects (e.g., ROS generation). Measure ROS levels (DCFH-DA assay) and compare with antioxidants (NAC co-treatment).
  • Method : Use RNA-seq to identify differentially expressed genes in sensitive vs. resistant lines .

Methodological Tables

Assay Type Key Parameters References
Cytotoxicity (MTT)IC₅₀, 72h incubation, 10–100 µM range
Metabolic Stabilityt₁/₂ in microsomes, NADPH cofactor
Molecular DockingAutoDock Vina, ΔG ≤ -8 kcal/mol as cutoff

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.